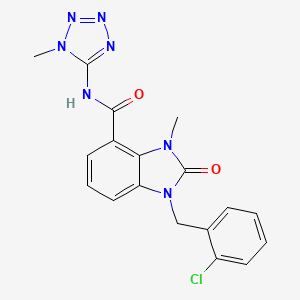
Hppd-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hppd-IN-3 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hppd-IN-3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization and chromatography to obtain the final product with the desired purity .
化学反应分析
Types of Reactions
Hppd-IN-3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Hppd-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways involving tyrosine catabolism.
Medicine: Explored for potential therapeutic applications in treating diseases related to tyrosine metabolism.
Industry: Utilized in the development of herbicides and other agrochemicals
作用机制
Hppd-IN-3 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, disrupting the catabolism of tyrosine. The accumulation of tyrosine and its intermediates leads to various physiological effects, including oxidative stress and disruption of pigment synthesis in plants .
相似化合物的比较
Hppd-IN-3 is compared with other HPPD inhibitors such as mesotrione, isoxaflutole, and tembotrione. While all these compounds inhibit the same enzyme, this compound is noted for its higher potency and selectivity. Similar compounds include:
Mesotrione: A triketone herbicide with broad-spectrum activity.
Isoxaflutole: A pre-emergence herbicide used in corn production.
Tembotrione: A post-emergence herbicide with high efficacy against broadleaf weeds
This compound’s unique structure and high potency make it a valuable compound for both research and practical applications.
属性
分子式 |
C18H16ClN7O2 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-3-methyl-N-(1-methyltetrazol-5-yl)-2-oxobenzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN7O2/c1-24-15-12(16(27)20-17-21-22-23-25(17)2)7-5-9-14(15)26(18(24)28)10-11-6-3-4-8-13(11)19/h3-9H,10H2,1-2H3,(H,20,21,23,27) |
InChI 键 |
OPUWTTQBFQVNFW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC=C2N(C1=O)CC3=CC=CC=C3Cl)C(=O)NC4=NN=NN4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


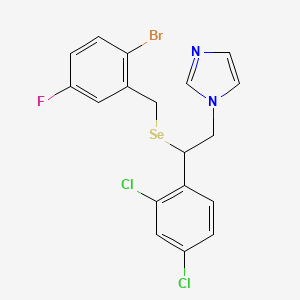
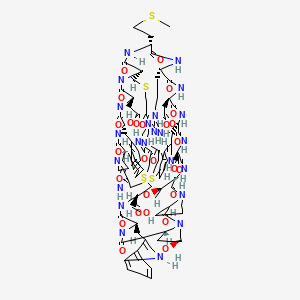
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
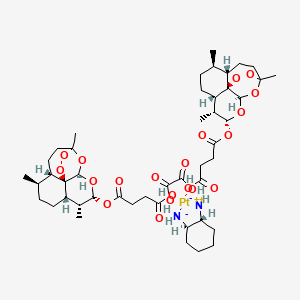
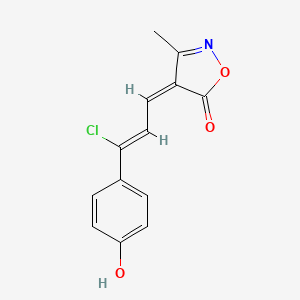
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

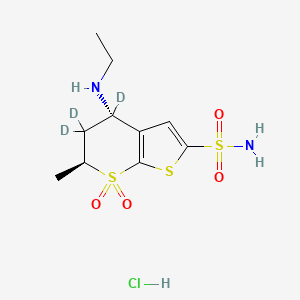
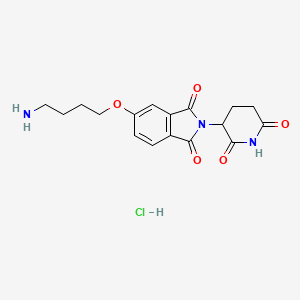
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
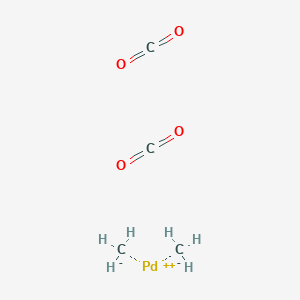
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
